Methyl 3-aminoazetidine-3-carboxylate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminoazetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine derivatives with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminoazetidine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 3-aminoazetidine-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-aminoazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-aminoazetidine-3-carboxylate hydrochloride include:
- Methyl 3-aminoazetidine-3-carboxylate
- 3-Aminoazetidine-3-carboxylic acid
- Azetidine-3-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 3-aminoazetidine-3-carboxylate hydrochloride is a chemical compound that has garnered attention due to its significant biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a four-membered nitrogen-containing heterocycle known as an azetidine ring. The compound has the molecular formula C6H10ClN2O2 and a molecular weight of approximately 166.61 g/mol. Its structure includes an amino group and a carboxylate ester, which contribute to its reactivity and biological potential.
Research indicates that this compound primarily acts as an inhibitor of human glycogen phosphorylase , an enzyme critical for glycogen metabolism. This inhibition is particularly relevant for managing conditions such as hyperglycemia and diabetes. The compound's ability to interact with specific enzymes suggests it may modulate various biological processes, although the exact pathways are still under investigation.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : It has been shown to inhibit glycogen phosphorylase, which may help in controlling blood sugar levels.
- Potential Antitumor Activity : Preliminary studies suggest that derivatives of azetidine compounds may exhibit antitumor properties by affecting cell proliferation mechanisms .
- Cell Membrane Permeability : Research indicates that modifications to the carboxylate group can enhance cellular uptake, thereby increasing the compound's effectiveness against cancer cells.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds, highlighting their unique features and biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl azetidine-3-carboxylate hydrochloride | C6H10ClN2O2 | Similar azetidine structure; used in metabolic studies |
Methyl 1-Boc-azetidine-3-carboxylate | C7H12ClN2O2 | Contains a Boc protecting group; stability in reactions |
Tert-butyl 3-aminoazetidine-1-carboxylate | C8H16N2O2 | Offers different solubility properties; used for similar applications |
This compound stands out due to its unique combination of functional groups, which enhances its reactivity compared to other similar compounds.
Case Studies and Research Findings
-
Glycogen Phosphorylase Inhibition :
- A study demonstrated that this compound effectively inhibits glycogen phosphorylase with an IC50 value indicative of its potency against this target enzyme. This suggests potential therapeutic applications in diabetes management.
- Antitumor Activity :
Properties
CAS No. |
1359656-99-7 |
---|---|
Molecular Formula |
C5H11ClN2O2 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
methyl 3-aminoazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-9-4(8)5(6)2-7-3-5;/h7H,2-3,6H2,1H3;1H |
InChI Key |
BPHXTNUWBLFKHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CNC1)N.Cl |
Origin of Product |
United States |
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